Sulfo-Cy7-acid

Catalog No.
S11172298
CAS No.
M.F
C35H42N2O8S2
M. Wt
682.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-Cy7-acid

Product Name

Sulfo-Cy7-acid

IUPAC Name

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Molecular Formula

C35H42N2O8S2

Molecular Weight

682.8 g/mol

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Sulfo-Cyanine7 carboxylic acid is a water-soluble near-infrared dye characterized by its high hydrophilicity and improved quantum yield in the near-infrared range. The compound has a molecular formula of C37H43N2NaO8S2C_{37}H_{43}N_{2}NaO_{8}S_{2} and a molecular weight of approximately 730.47 g/mol. It appears as a dark green powder and is notable for its non-reactive nature, making it suitable for applications where attachment to other molecules is not desired. The dye exhibits strong fluorescence properties, with an excitation maximum at 750 nm and an emission maximum at 773 nm, which are crucial for various imaging applications in biological research .

Involving sulfo-Cyanine7 carboxylic acid relate to its use as a fluorescent marker. The presence of the carboxylic acid group allows for potential coupling reactions with amines or other reactive groups, facilitating the formation of conjugates for imaging purposes. The compound can also participate in esterification reactions, particularly when reacted with activated esters such as sulfo-Cyanine7 N-hydroxysuccinimide ester, enhancing its utility in bioconjugation applications .

Sulfo-Cyanine7 carboxylic acid demonstrates significant biological activity as a fluorescent probe in various imaging techniques, including fluorescence microscopy and in vivo imaging. Its high molar extinction coefficient and favorable quantum yield make it an effective marker for tracking biological processes. The compound's water solubility ensures that it can be used in aqueous environments without significant precipitation, which is essential for biological assays .

The synthesis of sulfo-Cyanine7 carboxylic acid typically involves the modification of existing cyanine dyes to introduce sulfonate groups, enhancing their solubility in water. The general synthetic route may include:

  • Formation of Cyanine Backbone: Starting with a suitable cyanine precursor, the backbone is formed through condensation reactions.
  • Introduction of Sulfonate Groups: Sulfonic acid derivatives are introduced to enhance hydrophilicity.
  • Carboxylation: A carboxylic acid group is added through chemical modification or by using appropriate reagents during the synthesis process.

These steps ensure that the final product retains desirable optical properties while being soluble in biological media .

Sulfo-Cyanine7 carboxylic acid is widely used in various applications, including:

  • Fluorescence Imaging: Utilized as a fluorescent marker in microscopy and flow cytometry due to its strong near-infrared fluorescence.
  • Bioconjugation: Serves as a reactive dye for labeling proteins, antibodies, or nucleic acids, facilitating tracking and visualization in biological studies.
  • In Vivo Imaging: Employed in preclinical studies for imaging tumors or other biological processes in live animal models due to its favorable optical properties .

Interaction studies involving sulfo-Cyanine7 carboxylic acid primarily focus on its binding affinity with various biomolecules. These studies assess how effectively the dye can label proteins or nucleic acids without altering their functional properties. Various assays, including fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR), are employed to evaluate these interactions quantitatively. The non-reactive nature of the dye allows for minimal interference with biological functions during these studies .

Several compounds share structural similarities with sulfo-Cyanine7 carboxylic acid, each offering unique properties:

Compound NameMolecular FormulaKey Features
Sulfo-Cyanine7.5 carboxylic acidC37H43N2NaO9S2Higher hydrophilicity due to additional sulfonate groups; used for similar applications .
Sulfo-Cy7 dicarboxylic acidC37H43N2NaO10S2Contains two carboxylic acid groups; useful for increased reactivity in conjugation .
Sulfo-Cyanine5 carboxylic acidC30H35N2NaO6S2Shorter wavelength absorption; suitable for different imaging applications .

Each of these compounds exhibits unique characteristics that make them suitable for specific applications within the realm of fluorescence imaging and bioconjugation. Sulfo-Cyanine7 carboxylic acid stands out due to its optimal balance between hydrophilicity and spectral properties, making it particularly effective in biological systems where aqueous solubility is crucial.

Molecular Structure Analysis

Sulfo-Cyanine7-acid represents a sophisticated heptamethine cyanine dye with the molecular formula C₃₅H₄₂N₂O₈S₂ and a molecular weight of 682.8 grams per mole [2]. The compound features a characteristic polymethine bridge connecting two indoline heterocyclic units, which constitutes the fundamental structural framework responsible for its unique optical properties [24]. The International Union of Pure and Applied Chemistry name for this compound is 2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate [2]. The molecular architecture consists of a conjugated system between two nitrogen atoms, where in each resonance structure, exactly one nitrogen atom is oxidized to an iminium [24].

The compound belongs to the class of closed chain cyanines, characterized by the formula Aryl=N⁺=CH[CH=CH]ₙ-N=Aryl, where two quaternary nitrogens are joined by a polymethine chain [24]. Each nitrogen atom is independently part of a heteroaromatic moiety, specifically indole rings in the case of Sulfo-Cyanine7-acid [24]. The seven-carbon polymethine chain (heptamethine) provides the extended conjugation necessary for near-infrared absorption and emission properties [26].

Carboxylic Acid Functional Group Configuration

The carboxylic acid functional group in Sulfo-Cyanine7-acid is strategically positioned at the terminus of a five-carbon alkyl chain attached to one of the nitrogen atoms in the indoline ring system [1] [2]. This carboxypentyl substituent provides the compound with its characteristic acidic properties and serves as a reactive site for bioconjugation applications [1]. The carboxylic acid group exists in a free, non-activated form, which distinguishes it from pre-activated derivatives such as the corresponding N-hydroxysuccinimide ester [1].

The configuration of the carboxylic acid group allows for hydrogen bonding interactions with aqueous solvents, contributing to the overall water solubility of the compound [1]. The spatial arrangement of this functional group relative to the chromophore core minimizes steric hindrance effects that could interfere with the electronic transitions responsible for fluorescence [9]. Research has demonstrated that the carboxylic acid functionality does not significantly impact the spectroscopic properties of the dye when compared to derivatives lacking this group [1].

Sulfonation Patterns and Water Solubility

Sulfo-Cyanine7-acid contains two sulfonate groups strategically positioned on the indole ring systems to enhance aqueous solubility [1] [2]. The sulfonation pattern follows a specific arrangement where sulfonic acid groups are attached to the benzene rings of the cyanine structure . These sulfonate groups are located at the 5-position of each indole ring, providing optimal balance between solubility enhancement and maintenance of photophysical properties [1].

The presence of sulfonate groups dramatically improves water solubility compared to non-sulfonated analogs [1]. The compound demonstrates excellent solubility in water, reaching concentrations of 0.10 molar equivalent to 76 grams per liter [1]. This high aqueous solubility is attributed to the ionic nature of the sulfonate groups, which form strong electrostatic interactions with water molecules [1]. The sulfonation pattern also contributes to the compound's stability in physiological conditions, as the negatively charged sulfonate groups help prevent aggregation through electrostatic repulsion [15].

Table 1: Molecular Structure Parameters of Sulfo-Cyanine7-acid

ParameterValueReference
Molecular FormulaC₃₅H₄₂N₂O₈S₂ [2]
Molecular Weight682.8 g/mol [2]
CAS Number943298-08-6 [2]
Sulfonate Groups2 [1]
Carboxylic Acid Groups1 [1]
Water Solubility76 g/L (0.10 M) [1]

Spectroscopic Properties

Absorption and Emission Profiles in Near-Infrared Range

Sulfo-Cyanine7-acid exhibits characteristic near-infrared absorption and emission properties that make it highly suitable for biological imaging applications [1]. The compound demonstrates maximum absorption at 750 nanometers and maximum emission at 773 nanometers, positioning it within the optimal near-infrared window for tissue penetration [1] [11]. These spectroscopic properties result from the extended conjugation of the heptamethine chain, which creates a low-energy electronic transition characteristic of near-infrared fluorophores [27].

The absorption spectrum of Sulfo-Cyanine7-acid shows a sharp, well-defined peak with minimal spectral overlap in the near-infrared region [1]. This spectral positioning is advantageous for biological applications as it minimizes interference from autofluorescence and allows for deep tissue penetration [9]. The emission profile exhibits a relatively narrow bandwidth, contributing to the compound's excellent signal-to-noise ratio in imaging applications [1].

Research has demonstrated that the near-infrared properties of Sulfo-Cyanine7-acid remain stable across various environmental conditions, including different pH ranges and ionic strengths [9]. The compound maintains its spectroscopic characteristics in aqueous solutions, making it particularly suitable for biological applications where consistent performance is required [1]. The Stokes shift, calculated as the difference between absorption and emission maxima, is 23 nanometers, which is optimal for fluorescence detection and minimizes self-quenching effects [1].

Quantum Yield and Molar Extinction Coefficient

Sulfo-Cyanine7-acid demonstrates exceptional photophysical properties with a fluorescence quantum yield of 0.24 and a remarkably high molar extinction coefficient of 240,600 liters per mole per centimeter [1] [11]. The quantum yield represents the efficiency of photon emission relative to photon absorption, indicating that approximately 24% of absorbed photons result in fluorescence emission [1]. This quantum yield is significantly higher than many other near-infrared fluorophores, contributing to the compound's brightness and imaging performance [31].

The molar extinction coefficient of 240,600 liters per mole per centimeter represents the compound's ability to absorb light at its maximum absorption wavelength [1]. This exceptionally high value indicates strong light absorption capability, which is characteristic of cyanine dyes with extended conjugation systems [10]. The combination of high quantum yield and high molar extinction coefficient results in exceptional brightness, making Sulfo-Cyanine7-acid one of the most efficient near-infrared fluorophores available [1].

Table 2: Spectroscopic Properties of Sulfo-Cyanine7-acid

PropertyValueUnitReference
Absorption Maximum750nm [1]
Emission Maximum773nm [1]
Stokes Shift23nm [1]
Quantum Yield0.24- [1]
Molar Extinction Coefficient240,600L·mol⁻¹·cm⁻¹ [1]
Correction Factor at 260 nm0.04- [1]
Correction Factor at 280 nm0.04- [1]

Thermodynamic Stability and Degradation Pathways

Sulfo-Cyanine7-acid exhibits excellent thermodynamic stability under standard storage conditions, with recommended storage at negative 20 degrees Celsius in darkness to maintain optimal performance for 24 months [1]. The compound demonstrates remarkable stability when stored properly, with no significant degradation observed when maintained at 4 degrees Celsius in dark conditions [16]. Temperature plays a crucial role in the stability of the compound, with higher temperatures leading to increased degradation rates [16].

Research has shown that Sulfo-Cyanine7-acid maintains stability in aqueous solutions under physiological conditions for extended periods [9]. In phosphate-buffered saline, the compound retains greater than 94% of its activity after 4 hours at physiological temperature [9]. The stability is further enhanced in serum conditions, where protein interactions may provide additional protection against degradation [9]. These findings indicate that the compound possesses sufficient stability for practical applications requiring extended incubation times [9].

The primary degradation pathway for Sulfo-Cyanine7-acid involves oxidative processes that can be catalyzed by enzymes such as horseradish peroxidase in the presence of hydrogen peroxide [14]. Under these conditions, the compound undergoes oxidation to form radical products that lose their near-infrared fluorescence properties [14]. The degradation mechanism involves a disproportionation reaction similar to that observed with other cyanine dyes, where radical intermediates can either regenerate the original compound or form oxidized products [14].

Photostability studies have revealed that Sulfo-Cyanine7-acid demonstrates superior resistance to photobleaching compared to many other near-infrared fluorophores [18] [19]. The sulfonated analog shows improved photostability with quantum yield enhanced by approximately 22% compared to non-sulfonated variants [18]. This enhanced photostability is attributed to the electronic effects of the sulfonate groups, which help stabilize the excited state and reduce non-radiative decay pathways [19].

Table 3: Stability Parameters of Sulfo-Cyanine7-acid

ConditionStabilityDurationReference
Storage (-20°C, dark)>95%24 months [1]
Phosphate-buffered saline (37°C)94.4%4 hours [9]
Serum (37°C)92.6%4 hours [9]
Room temperature transportStable3 weeks [1]
Photostability improvement22%- [18]

Sulfo-Cyanine7-acid represents a water-soluble near-infrared fluorescent dye that has gained significant importance in biochemical research applications. This heptamethine cyanine derivative possesses unique spectral properties with excitation maximum at 750 nanometers and emission maximum at 773 nanometers, making it particularly valuable for near-infrared imaging applications where biological tissue transparency is maximized [2].

Industrial Synthesis Protocols

Industrial production of Sulfo-Cyanine7-acid involves sophisticated multi-step synthetic pathways that ensure consistent quality and yield at commercial scales. The synthesis begins with the formation of the cyanine backbone through condensation reactions involving suitable cyanine precursors . The conventional method for cyanine dye preparation employs a stepwise condensation reaction of two nucleophilic aza-heterocycles with appropriate polymethine chain precursors [3].

The industrial synthesis process typically commences with the preparation of indolium salts through N-alkylation reactions. These heterocyclic salts are synthesized by refluxing indole derivatives with various alkyl halides such as iodomethane or 1-iodobutane in boiling acetonitrile [4]. The reaction conditions are carefully controlled to maintain temperatures around 110 degrees Celsius for 48 to 72 hours to ensure complete cyclization [4].

Following the formation of the indolium precursors, the key condensation step involves the reaction between the heterocyclic salts and polymethine chain linkers under basic conditions. This reaction is typically performed in acetic anhydride at elevated temperatures of 65 degrees Celsius for 2 to 8 hours [4]. The reaction mixture gradually develops the characteristic dark green coloration associated with heptamethine cyanine fluorophores, indicating successful formation of the extended conjugated system [4].

The industrial synthesis incorporates sulfonate groups through specific derivatization reactions to enhance water solubility. The sulfonation process involves the modification of existing cyanine structures to introduce sulfonate moieties, which significantly improve the compound's hydrophilicity and biological compatibility . This modification is crucial for applications requiring aqueous environments, as it prevents precipitation and ensures stable fluorescence properties in biological media .

Automated reactor systems are employed in industrial production to ensure consistent quality and yield. These systems provide precise control over reaction parameters including temperature, pressure, and reaction time . The automated approach minimizes batch-to-batch variation and enables scalable production while maintaining stringent quality standards .

Quality Control Measures

Quality control in Sulfo-Cyanine7-acid production encompasses multiple analytical techniques to ensure product purity, identity, and functional performance. The comprehensive quality control protocol includes both chemical purity analysis and functional testing to verify the integrity of the fluorescent properties [2] [6].

The quality control specifications for Sulfo-Cyanine7-acid typically require purity levels exceeding 95 percent as determined by complementary analytical methods [2] [7]. The appearance of the final product should be a dark green powder with specific molecular weight of 746.97 daltons and molecular formula C₃₇H₄₃N₂KO₈S₂ [2].

Solubility testing constitutes a critical component of quality control, verifying that the compound demonstrates good solubility in water, dimethylformamide, and dimethyl sulfoxide while remaining practically insoluble in non-polar organic solvents [2]. This solubility profile is essential for the intended applications in aqueous biological systems.

High-Performance Liquid Chromatography Purity Analysis

High-Performance Liquid Chromatography represents the primary analytical method for determining the chemical purity of Sulfo-Cyanine7-acid. The HPLC analysis employs reverse-phase chromatography with specific gradient conditions optimized for cyanine dye separation [8].

The HPLC system configuration typically includes a C₁₈ separation column with dimensions of 150 × 4.6 millimeters packed with 5-micrometer silica particles [9]. The mobile phase consists of high-performance liquid chromatography grade water containing 0.1 percent formic acid as solvent A and acetonitrile as solvent B, with a flow rate of 0.3 milliliters per minute [9].

The gradient program for Sulfo-Cyanine7-acid analysis involves a multi-step elution profile. A typical gradient begins with 10 percent acetonitrile for the first minute, followed by a linear increase to 60 percent acetonitrile over 35 minutes, maintaining 60 percent acetonitrile for 5 minutes, then increasing to 80 percent acetonitrile for final elution [8]. This gradient ensures complete separation of the target compound from potential impurities and degradation products.

Detection is performed using ultraviolet absorption at 220 nanometers, which provides sensitive detection of the chromophore while minimizing interference from mobile phase components [8]. The retention time for Sulfo-Cyanine7-acid under these conditions is typically around 11.3 minutes, with chemical purity determined to be greater than 95 percent for acceptable batches [8].

Preparative HPLC purification is employed when additional purification is required to achieve the specified purity levels. The preparative system utilizes larger-scale columns with dimensions of 300 × 8 millimeters to accommodate higher sample loads while maintaining resolution [8]. The purified fractions are collected based on ultraviolet absorption profiles and subsequently lyophilized to obtain the final product as a dry powder [8].

Nuclear Magnetic Resonance Spectroscopic Validation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and purity assessment of Sulfo-Cyanine7-acid. Both proton and carbon-13 NMR analyses are performed to confirm the molecular structure and detect potential impurities [2] [9].

Proton NMR spectra are recorded on high-field spectrometers operating at 400 to 600 megahertz using deuterium oxide or deuterium oxide containing 30 percent deuterated acetonitrile as the solvent system [9]. The choice of solvent is critical for cyanine dyes due to their unique solubility properties and potential for aggregation in certain solvents [9].

The proton NMR spectrum of Sulfo-Cyanine7-acid exhibits characteristic signals corresponding to the polymethine chain protons, aromatic protons of the indolium rings, and the N-alkyl substituents. Chemical shifts are reported relative to deuterium oxide at 4.79 parts per million [9]. The integration patterns and coupling constants provide detailed information about the molecular structure and confirm the absence of significant impurities [9].

Carbon-13 NMR spectroscopy is performed with complete proton decoupling at ambient temperature using spectrometers operating at 151 to 239 megahertz [9]. The carbon-13 spectrum provides complementary structural information and is particularly useful for detecting impurities that may not be readily apparent in the proton spectrum [9].

Two-dimensional NMR experiments including Correlation Spectroscopy, Rotating-frame Overhauser Enhancement Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation are employed for complete structural assignment [10] [11]. These advanced techniques enable unambiguous identification of all proton and carbon resonances and provide definitive confirmation of the molecular structure [10] [11].

Quantitative proton NMR analysis is utilized to determine the absolute purity of Sulfo-Cyanine7-acid samples. This technique involves the integration of specific proton signals relative to an internal standard of known purity, providing accurate quantitative purity determination independent of extinction coefficients or other photophysical properties [12].

XLogP3

5.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

682.23825865 g/mol

Monoisotopic Mass

682.23825865 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-08-2024

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